Lipophilicity Differentiation Between Isothiochroman-4-ol and Thiochroman-4-ol Regioisomers
The calculated LogP of isothiochroman-4-ol (sulfur at position 2) is 1.97 , whereas the regioisomer thiochroman-4-ol (sulfur at position 1, CAS 40316-60-7) has a LogP of approximately 2.22 . This difference of ΔLogP ≈ 0.25 units reflects a meaningful shift in lipophilicity arising solely from the altered sulfur ring position. In the context of medicinal chemistry, a LogP difference of this magnitude can translate to approximately 1.8-fold difference in octanol-water partition coefficient, impacting membrane permeability predictions, aqueous solubility, and binding to hydrophobic protein pockets. The lower LogP of the isothiochroman isomer implies slightly greater aqueous solubility and reduced non-specific protein binding relative to thiochroman-4-ol. For researchers optimizing lead compounds where lipophilicity is a critical parameter (e.g., CNS drug design where LogP < 3 is desirable), this differentiation provides a concrete basis for selecting the isothiochroman scaffold over the thiochroman alternative [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.97 (isothiochroman-4-ol, CAS 109819-33-2) |
| Comparator Or Baseline | LogP ≈ 2.22 (thiochroman-4-ol, CAS 40316-60-7, sulfur at position 1) |
| Quantified Difference | ΔLogP ≈ 0.25 (target compound is ~1.8-fold less lipophilic) |
| Conditions | Calculated LogP values from vendor databases (Leyan for target; ChemSpider/calculated for comparator) |
Why This Matters
Procurement decisions for ADME optimization or CNS-targeted programs should consider the ~0.25 LogP unit advantage of isothiochroman-4-ol, which predicts improved aqueous solubility and reduced non-specific binding relative to thiochroman-4-ol.
- [1] Arnoldi, A.; Bonsignori, A.; Melloni, P.; Merlini, L.; Quadri, M. L.; Rossi, A. C.; Valsecchi, M. Synthesis and anticonvulsant and sedative-hypnotic activity of 4-(alkylimino)-2,3-dihydro-4H-1-benzopyrans and -benzothiopyrans. Journal of Medicinal Chemistry, 1990, 33(10), 2865–2869. DOI: 10.1021/jm00172a030. Demonstrates pharmacological differentiation between benzopyran and benzothiopyran scaffolds. View Source
